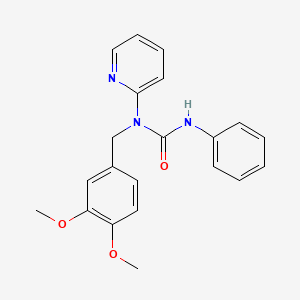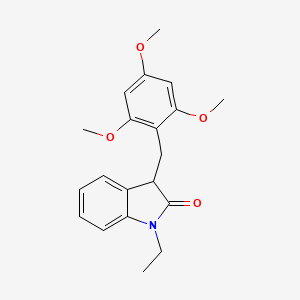
1-(3,4-Dimethoxybenzyl)-3-phenyl-1-pyridin-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is an organic compound with a complex structure that includes a dimethoxyphenyl group, a phenyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA can be achieved through a multi-step process. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and the stability of the organoboron reagents used .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more hydrogenated product.
Applications De Recherche Scientifique
3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA include:
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
- 1-(3,4-Dimethoxyphenyl)propan-1-one
Uniqueness
What sets 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions that may not be possible with other compounds, making it a valuable subject of study in scientific research.
Propriétés
Formule moléculaire |
C21H21N3O3 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-3-phenyl-1-pyridin-2-ylurea |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-12-11-16(14-19(18)27-2)15-24(20-10-6-7-13-22-20)21(25)23-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,23,25) |
Clé InChI |
DNWCAQLSNCIXJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-tert-butylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B14987319.png)




![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14987339.png)
![N-butyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987342.png)

![Ethyl 4,5-dimethyl-2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)thiophene-3-carboxylate](/img/structure/B14987352.png)
![N-({1-[4-(butan-2-yl)benzyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B14987360.png)

![2-(3,4-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B14987385.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14987386.png)

